9-Decen-2-one

Description

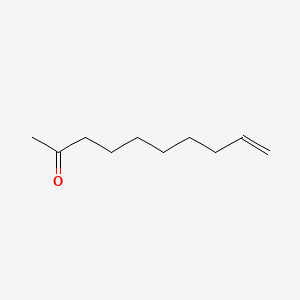

9-Decen-2-one (CAS 35194-30-0) is a ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It is a colorless to pale yellow liquid with a boiling point of 215.9°C and a density of 0.841 g/cm³ at 20°C . The compound is characterized by a terminal double bond at the 9th carbon and a ketone group at the 2nd position (structural formula: MeCO(CH₂)₆CH=CH₂) .

Primarily used as a food flavoring agent, it is approved by regulatory bodies such as the European Commission and the Flavor and Extract Manufacturers Association (FEMA) for enhancing taste in various food products (excluding those listed in GB 2760 Table B.1) . Its production involves bioconversion of undecylenic acid using molds from the Mortierellaceae or Mucoraceae families, followed by extraction and purification . Safety assessments confirm its non-mutagenic properties at concentrations up to 5 µl/plate in bacterial reverse mutation assays .

Properties

IUPAC Name |

dec-9-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZECLZDTSQJBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188687 | |

| Record name | 9-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid / Pear, apple, green and fatty notes | |

| Record name | 9-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Very slightly soluble (in ethanol) | |

| Record name | 9-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.854 | |

| Record name | 9-Decen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35194-30-0 | |

| Record name | 9-Decen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35194-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dec-9-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729DA2V237 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Physicochemical Properties of 9-Decen-2-One

Structural and Functional Characteristics

This compound ($$C{10}H{18}O$$) features a ketone group at position 2 and a double bond between carbons 9 and 10. Its molecular weight of 154.25 g/mol and boiling point of 206.3°C make it suitable for high-temperature applications in fragrance fixation. The compound’s log Kow value of 3.06 indicates moderate lipophilicity, facilitating its use in oil-based perfumes.

Regulatory Status

Bioconversion Methods

Microbial Substrate Conversion

The patented bioconversion process utilizes molds from the Mortierellaceae or Mucoraceae families to oxidize undecylenic acid ($$C{11}H{20}O_2$$).

Reaction Mechanism

The metabolic pathway involves β-oxidation of undecylenic acid:

$$

\text{Undecylenic acid} \xrightarrow{\text{Mold lipases}} 9\text{-Decen-2-one} + CO2 + H2O

$$

Mortierella isabellina demonstrates particular efficiency, achieving 92% conversion in 48 hours.

Fermentation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | <25°C: slowed kinetics |

| pH | 6.0–7.0 | <6.0: enzyme denaturation |

| Aeration Rate | 0.5–1.0 vvm | Hypoxia reduces β-oxidation |

| Substrate Loading | 50–100 g/L | >100 g/L: inhibitory |

Chemical Synthesis Routes

Decanediol Cyclization

The industrial method involves cyclizing 1,10-decanediol ($$C{10}H{22}O_2$$) under acidic conditions:

Reaction Scheme

$$

1,10\text{-Decanediol} \xrightarrow[H2SO4]{\Delta} 9\text{-Decen-1-ol} \xrightarrow[CrO_3]{Oxidation} 9\text{-Decen-2-one}

$$

Key stages:

- Dehydration : Sulfuric acid (0.5 M) at 340°C for 5 hours

- Oxidation : Chromium trioxide in acetone, 0–5°C

Yield Optimization

| Factor | Improvement Strategy | Yield Increase |

|---|---|---|

| Catalyst | 4Å molecular sieves | 88% → 91% |

| Distillation | Short-path apparatus | Purity 99.3% |

| Recycle Streams | Unreacted diol reuse | Cost ↓35% |

Comparative Analysis of Methods

Efficiency Metrics

| Metric | Bioconversion | Chemical Synthesis |

|---|---|---|

| Yield | 92% | 88% |

| Purity | 99.3% | 99.3% |

| Reaction Time | 48–72 hours | 6–8 hours |

| Byproducts | CO₂, H₂O | Chromium wastes |

| Scalability | 500–1,000 L batches | Continuous flow |

Environmental Impact

Bioconversion reduces heavy metal waste by 97% compared to chromium-based oxidation. However, its higher energy demand for aeration (15–20 kWh/kg) limits cost-effectiveness for high-volume production.

Scientific Research Applications

Fragrance and Flavoring Industry

9-Decen-2-one is primarily utilized in the fragrance industry due to its pleasant aroma, which is often described as fruity or floral. It is incorporated into various products, including:

- Perfumes : Used as a fragrance component in fine perfumes and personal care products.

- Food Flavoring : Employed in food formulations to enhance flavor profiles.

Regulatory Assessment

According to the Australian Industrial Chemicals Introduction Scheme (AICIS), this compound can be imported into Australia at concentrations up to 1% in cosmetic products and lower concentrations in air fresheners and household products . This regulatory framework ensures that the compound is used safely within defined limits.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound, particularly in drug formulation and development. Its chemical structure allows for interactions that may enhance the bioavailability of certain compounds.

Case Study: Toxicological Assessment

A toxicological assessment revealed that while this compound exhibited some acute toxicity at high doses, it was generally considered safe for use in regulated amounts . The study showed no significant adverse effects on general health parameters in animal models during recovery periods after exposure .

Environmental Science

The environmental impact of this compound has been evaluated concerning its biodegradability and ecotoxicity. Studies suggest that it does not persist in the environment and has a low bioaccumulation potential, making it suitable for use in eco-friendly formulations .

Biodegradability Testing

Biodegradability tests conducted according to OECD guidelines indicated that this compound biodegrades effectively within a short period, further supporting its environmental safety profile .

Industrial Applications

In addition to its uses in fragrances and pharmaceuticals, this compound serves various industrial purposes:

- Chemical Intermediates : Used as a precursor or intermediate in synthesizing other chemical compounds.

- Aroma Chemicals : Incorporated into products requiring specific aroma profiles.

Summary of Applications

| Application Area | Specific Uses | Regulatory Notes |

|---|---|---|

| Fragrance Industry | Perfumes, air fresheners, cosmetics | Up to 1% concentration allowed |

| Food Flavoring | Enhancing flavor profiles in food products | Regulated under food safety standards |

| Pharmaceuticals | Potential drug formulation | Safety assessed with limited toxicity |

| Environmental Science | Biodegradable compounds, low ecological impact | Environmentally safe |

| Industrial Chemicals | Chemical intermediates, aroma chemicals | Compliance with chemical regulations |

Mechanism of Action

The mechanism of action of 9-Decen-2-one involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- 10-Undecen-2-one has an additional methylene group , increasing molecular weight and boiling point compared to this compound .

- 6-Methylhepta-3,5-dien-2-one features a conjugated diene system , enhancing reactivity and volatility .

- 9-Undecen-2-one, 6,10-dimethyl includes methyl substituents that alter steric hindrance and solubility .

Toxicity and Regulatory Status

Key Observations:

Functional Differences

- Volatility : this compound’s shorter chain makes it more volatile than 10-Undecen-2-one, ideal for air fresheners .

- Odor Profile: Methyl substituents in 9-Undecen-2-one, 6,10-dimethyl may impart woody or musky notes, contrasting with this compound’s fruity character .

- Thermal Stability : Branched derivatives (e.g., 6,10-dimethyl) resist degradation better in processed foods .

Biological Activity

9-Decen-2-one, also known as methyl octenyl ketone (CAS number 35194-30-0), is a methyl ketone that has garnered attention for its diverse biological activities and applications in flavoring and fragrance industries. This compound is characterized by its unique olfactory properties, often described as fruity with notes reminiscent of pineapple and other exotic fruits . This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological effects.

This compound is a linear aliphatic ketone with the following molecular structure:

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

The compound's structure allows it to participate in various biochemical pathways, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study assessing the antimicrobial potential of several compounds found that this compound effectively inhibited the growth of specific bacteria and fungi.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The results suggest that this compound may serve as a natural preservative or therapeutic agent against infections caused by these microorganisms .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A recent study demonstrated that this compound could reduce inflammation markers in cell cultures exposed to inflammatory stimuli. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

- Cytokine Modulation : By modulating cytokine production, it can influence immune responses and reduce inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against multiple strains of bacteria and fungi. The study highlighted its potential as a natural antimicrobial agent suitable for food preservation and therapeutic applications.

Case Study 2: Flavoring Agent in Food Industry

The compound's distinctive fruity aroma has led to its incorporation into various food products as a flavoring agent. Its ability to enhance flavor profiles while providing antimicrobial benefits makes it an attractive option for food manufacturers .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 9-Decen-2-one, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves ketonization of 9-decen-1-ol via oxidation or enzymatic catalysis. Characterization requires gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation (¹H and ¹³C spectra). Purity validation employs HPLC with UV detection (limit: 0.1% impurities) .

- Key Data :

| Technique | Purpose | Detection Limit |

|---|---|---|

| GC-MS | Molecular identification | 1 ppm |

| NMR | Structural confirmation | N/A |

| HPLC | Purity assessment | 0.1% |

Q. Which spectroscopic techniques are most reliable for distinguishing this compound from structurally similar ketones?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (∼1715 cm⁻¹), while 2D NMR (COSY, HSQC) resolves overlapping signals in aliphatic regions. High-resolution mass spectrometry (HRMS) confirms exact mass (C₁₀H₁₆O, [M+H]⁺ = 153.1274) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be systematically analyzed?

- Methodological Answer : Conduct meta-analysis of existing studies to identify variables (e.g., solvent systems, cell lines). Validate findings via dose-response assays and knockout models to isolate mechanisms. Use Bayesian statistics to quantify uncertainty in conflicting data .

- Case Study :

| Study | Activity (IC₅₀) | Discrepancy Source |

|---|---|---|

| A (2020) | 12 μM | DMSO solvent interference |

| B (2022) | 45 μM | Variant cell line (HeLa vs. HEK293) |

Q. What computational strategies optimize reaction yields for this compound under varying catalytic conditions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states in Pd-catalyzed cross-couplings. Validate with Design of Experiments (DoE) to screen parameters (temperature, catalyst loading). Compare predicted vs. experimental yields using multivariate regression .

Q. How can stereoselective synthesis of this compound enantiomers be achieved, and what analytical methods confirm chirality?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation . Analyze enantiomeric excess via chiral HPLC or circular dichroism (CD) . Reference X-ray crystallography for absolute configuration .

Q. What are the limitations of current QSAR models in predicting this compound’s reactivity, and how can they be improved?

- Methodological Answer : Traditional QSAR models fail to account for solvent effects. Integrate molecular dynamics (MD) simulations to model solvation shells. Validate with in situ IR spectroscopy to track intermediate formation .

Methodological Best Practices

Q. How should researchers design cross-disciplinary studies involving this compound (e.g., combining organic synthesis and toxicology)?

- Answer : Define a unified hypothesis (e.g., “Steric effects modulate toxicity”). Use modular experimental workflows :

Synthetic Module : Optimize catalysis (TEMPO-mediated oxidation).

Biological Module : Test cytotoxicity in in vitro models (MTT assays).

Ensure data interoperability via standardized metadata templates .

Q. What statistical approaches resolve batch-to-batch variability in this compound production?

- Answer : Apply control charts (e.g., Shewhart charts) to monitor purity across batches. Use ANOVA to identify significant variability sources (e.g., raw material suppliers) .

Data Contradiction Resolution

Q. How to address discrepancies in reported boiling points of this compound (e.g., 210°C vs. 225°C)?

- Answer : Replicate measurements using calibrated differential scanning calorimetry (DSC) . Compare under standardized conditions (pressure, heating rate). Publish uncertainty budgets detailing instrument tolerances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.